7-Hydroxy-2-(1H)-Quinolinone
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Overview
Description
7-Hydroxy-1H-quinolin-2-one: is a monohydroxyquinoline and a quinolone derivative. It is a substituted carbostyril derivative used as a pharmaceutical intermediate and is known for its interesting pharmaceutical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Visible Light Mediated Synthesis: One of the efficient methods for synthesizing quinolin-2-ones, including 7-hydroxy-1H-quinolin-2-one, is through a photocatalytic approach using quinoline N-oxides.
Microwave-Assisted Synthesis: This method involves using microwave radiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Solvent-Free Conditions: Utilizing catalysts such as molecular iodine or nano ZnO under solvent-free conditions can also be employed for the synthesis of quinoline derivatives.
Industrial Production Methods: Industrial production methods often involve scaling up the above-mentioned synthetic routes, ensuring the robustness and efficiency of the process. The use of green chemistry principles, such as visible light-mediated synthesis, is particularly favored for its environmental benefits .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Hydroxy-1H-quinolin-2-one can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents like halogens or alkylating agents are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
Chemistry: 7-Hydroxy-1H-quinolin-2-one is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in drug research and development .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities .
Medicine: Pharmaceutical applications include its use as an intermediate in the synthesis of drugs, particularly those targeting bacterial and fungal infections .
Industry: In the industrial sector, 7-hydroxy-1H-quinolin-2-one is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 7-hydroxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s structure allows it to interact with specific proteins and enzymes, leading to its biological effects.
Comparison with Similar Compounds
2-Hydroxyquinoline: Another monohydroxyquinoline with similar biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical applications and biological activities.
Quinolin-2-one: A parent compound with a wide range of derivatives used in various applications.
Uniqueness: 7-Hydroxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1,4a-dihydroquinoline-2,7-dione |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-6H,(H,10,12) |
InChI Key |
OAKSLLGJMFQYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1C=CC(=O)N2 |
Origin of Product |
United States |
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